4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

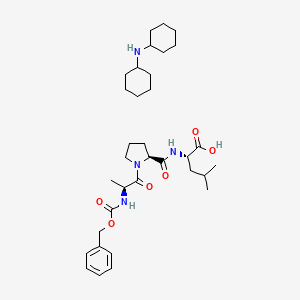

The synthesis of 4-Methylumbelliferyl glycosides, including 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside, often involves the reaction of 4-Methylumbelliferone with activated sugar derivatives under controlled conditions. Szweda et al. (1989) detailed a method for synthesizing 4-Methylumbelliferyl N-acetyl-α- and -β-D-galactopyranosaminides, which are closely related compounds, through reactions at room temperature followed by specific group transformations, highlighting the intricate steps involved in creating such molecules (Szweda et al., 1989).

Molecular Structure Analysis

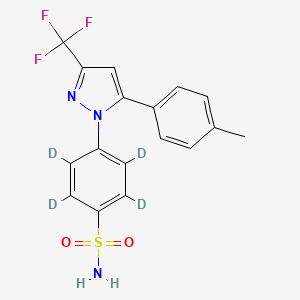

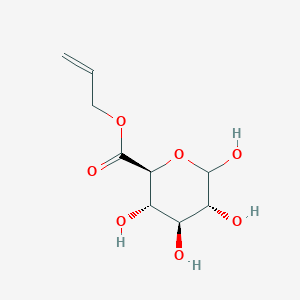

The molecular structure of 4-Methylumbelliferyl glycosides is characterized by the presence of a 4-Methylumbelliferone moiety linked to a sugar derivative through a glycosidic bond. This configuration is crucial for its biological activity, as the enzymatic cleavage site is typically located at this bond. The fluorescent properties of the molecule are attributed to the 4-Methylumbelliferone part, which exhibits strong fluorescence upon hydrolysis from the sugar moiety. The specific molecular interactions and the fluorescence mechanism were detailed by Decastel et al. (1984), emphasizing the influence of the microenvironment on the fluorescence intensity of such compounds (Decastel et al., 1984).

Chemical Reactions and Properties

The chemical reactivity of 4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside is predominantly centered around the glycosidic bond linking the sugar and umbelliferone moieties. Enzymatic hydrolysis of this bond by specific glycosidases results in the release of fluorescent 4-Methylumbelliferone, a reaction exploited in the detection of enzyme activities. The binding and fluorescence quenching studies by Khan et al. (1981) on a similar compound, 4-Methylumbelliferyl beta-D-galactopyranoside, provide insight into the enzyme-substrate interactions and the hydrophobic nature of the binding environment, which are relevant to understanding the properties of related molecules (Khan et al., 1981).

科学的研究の応用

Enzyme Activity Detection

4-Methylumbelliferyl derivatives have been synthesized for the highly sensitive fluorimetric detection of enzyme activities, such as N-acetyl-α-D-galactopyranosaminidase, which is crucial in diagnosing and understanding genetic disorders like Schindler disease (R. Szweda et al., 1989). Similarly, derivatives of 4-Methylumbelliferyl have been developed for direct determination of hexosaminidase A, providing a method for diagnosing Tay-Sachs disease and aiding in carrier detection (Y. Ben-yoseph et al., 1985).

Lectin Binding Studies

The compound has also been used to characterize the binding to peanut agglutinin, allowing for detailed studies of lectin interactions and offering insights into the specificity and strength of these interactions, which are fundamental for understanding cell-cell recognition and signaling (H. de Boeck et al., 1983).

Fluorescence Probes

4-Methylumbelliferyl-glycosides serve as fluorescence probes to study the microenvironment of sugar-binding sites on lectin molecules. This application is significant for elucidating the interactions within biological systems at the molecular level, contributing to the development of biomolecular diagnostics and therapeutics (M. Decastel et al., 1984).

将来の方向性

特性

IUPAC Name |

[(3R,6S)-5-acetamido-4-(2,2-dimethylpropanoyloxy)-3-hydroxy-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-2-yl]methyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37NO10/c1-14-11-20(31)37-18-12-16(9-10-17(14)18)36-24-21(29-15(2)30)23(39-26(34)28(6,7)8)22(32)19(38-24)13-35-25(33)27(3,4)5/h9-12,19,21-24,32H,13H2,1-8H3,(H,29,30)/t19?,21?,22-,23?,24+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYXSONYTZFSEJG-TYXDZGKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@H](C(O3)COC(=O)C(C)(C)C)O)OC(=O)C(C)(C)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37NO10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl 2-Acetamido-2-deoxy-3,6-dipivaloyl-beta-D-galactopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromomethyl-3-[6-(4-chlorophenoxyl)-hexyl]-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione](/img/structure/B1140403.png)

![(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide](/img/structure/B1140405.png)

![9,10-Dihydro-1-benzo[A]pyrene-7(8H)-one oxime](/img/structure/B1140411.png)

![[(3S,4R,5S,6R,8S,9R,10S,13R,14S,15S,17R)-17-[(2R)-5-[(2R,3R,4R,5S)-4-[(2S,3R,4S,5R)-4,5-dihydroxy-3-methoxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-methylheptan-2-yl]-3,4,6,8-tetrahydroxy-10,13-dimethyl-1,2,3,4,5,6,7,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-15-yl] acetate](/img/structure/B1140413.png)